![molecular formula C17H19ClN2O B2876989 1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1215810-43-7](/img/structure/B2876989.png)
1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .Chemical Reactions Analysis
Imidazole is amphoteric, which is to say that it can function both as an acid and as a base .Physical And Chemical Properties Analysis
Imidazole is a white or colourless solid that is soluble in water, producing a mildly alkaline solution . It has a melting point of 158-161 °C .Scientific Research Applications
Bioactivity and Synthesis
1-Isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride is involved in research for its synthesis and bioactivity properties. A study focused on the synthesis of 2-(Phenoxymethyl)-1-phenyl-1H-benzo[d]imidazole variants through the condensation of N1-phenylbenzene-1,2-diaminedihydrochloride and substituted phenoxyacetic acids, showing potential in antioxidant, antibacterial, and antifungal applications (Lavanya, Suresh, & Rao, 2010).
Fluorescence Probes and Chemical Synthesis
Another study highlights the synthesis and fluorescence properties of a Zn2+ fluorescent probe derived from similar chemical structures, showing strong fluorescence and potential for biochemical applications (Wen-yao, 2012).
N-Heterocyclic Carbene Formation
Research into the formation of N-heterocyclic carbenes from 2-(imidazolium-1-yl)phenolates demonstrates the compound's utility in creating cyclic boron adducts and palladium complexes, highlighting its role in the development of new materials and catalysts (Liu, Nieger, Hübner, & Schmidt, 2016).
Corrosion Inhibition
The compound's structural analogs have been studied for their corrosion inhibition efficacy on mild steel in acidic solutions. These derivatives show significant potential in protecting metals from corrosion, emphasizing the importance of structural modification in enhancing corrosion resistance (Prashanth et al., 2021).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, analogs of 1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride have been explored for their potential as nonpeptide angiotensin II receptor antagonists, demonstrating potent antihypertensive effects upon oral administration. This underscores the compound's relevance in drug discovery and pharmaceutical research (Carini et al., 1991).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(phenoxymethyl)-1-propan-2-ylbenzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c1-13(2)19-16-11-7-6-10-15(16)18-17(19)12-20-14-8-4-3-5-9-14;/h3-11,13H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXUGIISMWQNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1COC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl]methanol](/img/structure/B2876908.png)


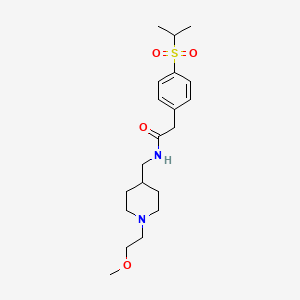
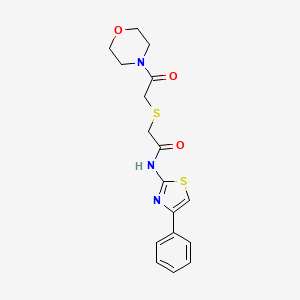

![N-(4-chlorobenzyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2876916.png)

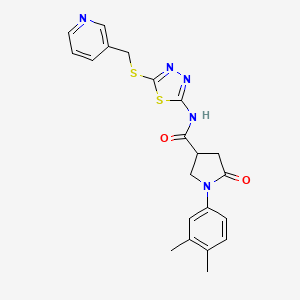
![N-(3,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2876922.png)
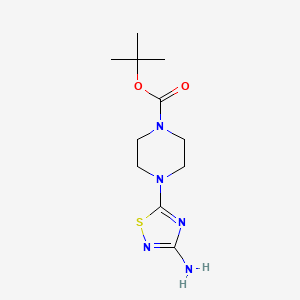
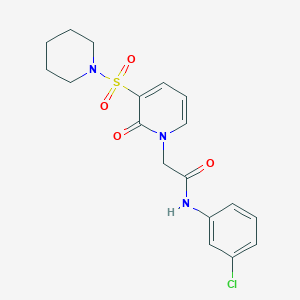
![2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole](/img/structure/B2876927.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2876928.png)